Product packaging for 2,5-Dimethylphenyl isonicotinate(Cat. No.:)

2,5-Dimethylphenyl isonicotinate

Cat. No.: B370893
M. Wt: 227.26g/mol
InChI Key: MMVMRVVLUMIUAF-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl isonicotinate serves as a versatile synthetic intermediate and key scaffold in advanced chemical and biological research. Its structure, featuring an isonicotinate moiety linked to a 2,5-dimethylphenyl group, is valuable in the design of novel compounds, such as complex meso-tetraarylporphyrins with demonstrated antifungal properties . Research indicates that porphyrin derivatives built from this scaffold exhibit moderate but promising antifungal activity against several yeast strains, including C. albicans , C. glabrata , and C. tropicalis . Furthermore, the 2,5-dimethylphenyl group is recognized as a critical structural feature in other research contexts, such as in sulfamoyl benzamidothiazole compounds studied for their role in modulating immune responses, highlighting the broader utility of this substituent in medicinal chemistry . As a reagent, this compound is integral in exploring new agrochemicals and pharmaceutical candidates, providing researchers with a building block to develop molecules with potential antifungal and allelopathic activities . This product is intended for research and development purposes in a controlled laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B370893 2,5-Dimethylphenyl isonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26g/mol

IUPAC Name

(2,5-dimethylphenyl) pyridine-4-carboxylate

InChI

InChI=1S/C14H13NO2/c1-10-3-4-11(2)13(9-10)17-14(16)12-5-7-15-8-6-12/h3-9H,1-2H3

InChI Key

MMVMRVVLUMIUAF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CC=NC=C2

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CC=NC=C2

Origin of Product

United States

Chemical Profile of 2,5 Dimethylphenyl Isonicotinate

Synthesis and Purification

A plausible and efficient method for the synthesis of 2,5-Dimethylphenyl isonicotinate involves the esterification of 2,5-dimethylphenol (B165462) with isonicotinoyl chloride. The latter is typically prepared as its hydrochloride salt from the reaction of isonicotinic acid with a chlorinating agent like thionyl chloride. mdpi.comprepchem.com

The general procedure for the esterification would involve dissolving 2,5-dimethylphenol and isonicotinoyl chloride hydrochloride in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). A tertiary amine base, for example, triethylamine (B128534), is then added to neutralize the hydrogen chloride and facilitate the reaction. The reaction mixture is typically stirred at room temperature until completion.

Purification of the resulting this compound can be achieved through standard laboratory techniques. After the reaction, the triethylamine hydrochloride salt is removed by filtration. The filtrate is then concentrated, and the crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, or by column chromatography on silica (B1680970) gel.

Physicochemical Properties

The specific physicochemical properties of this compound have not been extensively reported in the literature. However, its properties can be predicted based on its structure and by comparison with related compounds.

PropertyPredicted/Calculated ValueReference/Analogue
Molecular Formula C₁₄H₁₃NO₂-
Molecular Weight 227.26 g/mol -
Predicted LogP ~3.5Analogous substituted phenyl esters
Physical Appearance Predicted to be a solid at room temperatureBased on similar aromatic esters
Melting Point Not availablePhenyl isonicotinate: 69-71 °C
Boiling Point Not availableEthyl isonicotinate: 92 °C/8 mmHg chemicalbook.com
Solubility Predicted to be soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone) and poorly soluble in waterGeneral solubility of aromatic esters

This table contains predicted data and data from analogous compounds due to the lack of direct experimental values for this compound.

Spectroscopic Data Analysis (NMR, IR, Mass Spectrometry)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectroscopic data are predicted as follows:

SpectroscopyPredicted Data
¹H NMR Signals corresponding to the pyridine (B92270) ring protons (δ 8.8-7.8 ppm), the aromatic protons of the dimethylphenyl ring (δ 7.2-7.0 ppm), and two distinct singlets for the two methyl groups (δ ~2.3 ppm). The exact chemical shifts and coupling constants would require experimental verification. nih.gov
¹³C NMR Resonances for the ester carbonyl carbon (~164 ppm), carbons of the pyridine ring (~150-122 ppm), and carbons of the dimethylphenyl ring, including the two methyl carbons (~20 ppm). nih.gov
IR Spectroscopy A strong absorption band for the C=O stretching vibration of the ester group in the range of 1730-1715 cm⁻¹. Bands corresponding to C-O stretching and aromatic C-H and C=C stretching would also be present.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 227. Fragmentation patterns would likely involve the loss of the dimethylphenoxy group or the isonicotinoyl group.

This table contains predicted spectroscopic data based on the structure of this compound and data from analogous compounds.

Research and Applications

Detailed Research Findings

Specific research focused solely on 2,5-Dimethylphenyl isonicotinate (B8489971) is not widely available in the public domain. However, the broader class of substituted phenyl isonicotinates has been investigated for various potential applications. Research on related compounds suggests that 2,5-Dimethylphenyl isonicotinate could be a candidate for investigation in several areas:

Medicinal Chemistry: Substituted phenyl esters of nicotinic and isonicotinic acids have been explored for their biological activities. For example, various isonicotinate derivatives have been synthesized and evaluated for their potential as cytotoxic agents against cancer cell lines. elsevierpure.com The substitution pattern on the phenyl ring is a key determinant of the biological activity of these compounds.

Materials Science: The rigid structure of the pyridine (B92270) and phenyl rings suggests that this compound could be a building block for liquid crystals or other functional materials. The ester linkage provides a degree of conformational flexibility that can be important for the formation of ordered phases.

Agrochemicals: Pyridine-based compounds are prevalent in the agrochemical industry. Esters of pyridine carboxylic acids are sometimes used as herbicides or fungicides. The specific substitution on the phenyl ring could modulate the biological activity and selectivity of the compound.

Data Tables of Research Findings on Analogous Compounds

The following table summarizes research findings for compounds structurally related to this compound, highlighting potential areas of interest for future research on the title compound.

Analogous Compound ClassResearch AreaObserved or Potential ApplicationReference
Substituted Phenyl IsonicotinatesMedicinal ChemistryCytotoxic activity against various cancer cell lines. elsevierpure.com
Isonicotinate EstersCatalysisUsed as ligands in transition-metal-catalyzed reactions, such as cycloadditions.
Substituted Benzene (B151609) CompoundsMedicinal ChemistryDevelopment of enzyme inhibitors for cancer therapy. google.com

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy serves as a powerful technique for probing the vibrational modes of a molecule, offering information that is complementary to infrared (IR) spectroscopy. The technique measures the inelastic scattering of monochromatic light, with the resulting frequency shifts corresponding to the vibrational energy levels of the molecule. libretexts.org Raman activity is dependent on a change in the polarizability of a bond during vibration, making it particularly sensitive to the non-polar bonds of the molecular framework and symmetric vibrations, which may be weak or absent in IR spectra. libretexts.org

For this compound, the Raman spectrum is expected to be rich with characteristic signals corresponding to its distinct structural motifs: the pyridine ring, the 2,5-dimethylphenyl group, and the central ester linkage.

Expected Vibrational Modes for this compound:

Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic bands. The ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, are typically strong in Raman spectra and are expected around 990-1050 cm⁻¹. Other C-H and C-C stretching and bending vibrations within the ring will also be present.

Dimethylphenyl Ring Vibrations: The substituted benzene ring will also show a characteristic ring breathing mode near 1000 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring are found in the 1450-1620 cm⁻¹ region. researchgate.net

Ester Group Vibrations: The carbonyl (C=O) stretching vibration of the ester group is a prominent feature, typically appearing in the 1720-1740 cm⁻¹ range. The C-O single bond stretches are expected in the 1100-1300 cm⁻¹ region.

Methyl Group Vibrations: The C-H symmetric and asymmetric stretching vibrations of the two methyl groups will contribute to signals in the 2850-3000 cm⁻¹ range.

Table 1: Predicted Characteristic Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchPyridine & Phenyl Rings3000 - 3100Medium
Aliphatic C-H StretchMethyl (-CH₃) Groups2850 - 3000Medium
Carbonyl C=O StretchEster~1730Medium
Aromatic Ring C=C StretchPyridine & Phenyl Rings1580 - 1620Strong
Pyridine Ring BreathingPyridine Ring~1030Strong
Phenyl Ring Breathing (Trisubstituted)Dimethylphenyl Ring~1000Strong
Ester C-O StretchEster1100 - 1300Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which induces electronic transitions from a ground state to an excited state. hnue.edu.vn This technique is primarily used to investigate molecules containing π-electron systems and other chromophores. ijtsrd.com

The structure of this compound contains two primary chromophores: the pyridine ring and the 2,5-dimethylphenyl ring. These aromatic systems, linked by the ester functional group, give rise to characteristic electronic transitions. The most significant absorptions in the accessible UV range (200-400 nm) are typically π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These are high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Both the pyridine and the dimethylphenyl rings will contribute to intense π → π* absorption bands. Conjugation between the rings through the ester group can lead to a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the individual, unconjugated chromophores.

n → π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the nitrogen of the pyridine ring or the oxygens of the ester group) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions and are also sensitive to the molecular environment. libretexts.org

For this compound, strong absorption bands are expected below 300 nm, characteristic of substituted pyridine and benzene derivatives.

Table 2: Expected UV-Vis Absorption Maxima for this compound

Transition TypeChromophore SystemExpected λmax (nm)
π → πPyridine Ring~260 - 270
π → πDimethylphenyl Ester System~220 - 240
n → π*Pyridine N, Ester C=O>280 (Weak)

The polarity of the solvent can significantly influence the energy of electronic transitions, leading to shifts in the absorption maxima (λmax). This phenomenon, known as solvatochromism, provides valuable information about the nature of the electronic transition. scribd.com

Hypsochromic Shift (Blue Shift): An increase in solvent polarity typically causes a blue shift in n → π* transitions. Polar solvents can stabilize the non-bonding electrons in the ground state through dipole-dipole interactions or hydrogen bonding, increasing the energy gap for the transition. nih.gov

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity often results in a red shift. Both the ground and excited states are stabilized by polar solvents, but the excited state, being more polar, is often stabilized to a greater extent, thus decreasing the energy gap for the transition. mdpi.comsciencepublishinggroup.com

By measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., from non-polar cyclohexane (B81311) to polar protic ethanol (B145695) and polar aprotic acetonitrile), these shifts can be observed and used to help assign the absorption bands to specific transitions.

Table 3: Predicted Solvent Effects on λmax of this compound

SolventPolarityTransitionExpected Shift Direction (vs. Cyclohexane)Predicted λmax (nm)
CyclohexaneNon-polarn → π-~285
π → π-~265
AcetonitrilePolar Aproticn → πHypsochromic (Blue)<285
π → πBathochromic (Red)>265
EthanolPolar Proticn → πHypsochromic (Blue)<285
π → πBathochromic (Red)>265

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million, ppm). libretexts.org This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass, as different atomic combinations with the same nominal mass will have slightly different true masses due to the mass defect of their constituent isotopes. nih.govchimia.ch For this compound (C₁₄H₁₃NO₂), HRMS can confirm the elemental composition by matching the experimentally measured mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) to its calculated theoretical value.

Table 4: HRMS Data for the Molecular Ion of this compound

Ion FormulaCalculated Exact Mass (m/z)
[C₁₄H₁₃NO₂ + H]⁺228.10190
[C₁₄H₁₃NO₂ + Na]⁺250.08384

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. youtube.comunt.edu This process provides detailed structural information by revealing the molecule's weakest bonds and stable substructures. uakron.edu

For this compound, the MS/MS spectrum of the protonated molecular ion ([M+H]⁺, m/z 228.1) would likely show fragmentation pathways dominated by the cleavage of the ester linkage.

Predicted Fragmentation Pathways:

Cleavage of the C-O Ester Bond (Acylium Ion Formation): The most common pathway for esters involves the loss of the alcohol moiety as a neutral molecule (2,5-dimethylphenol). This would produce a highly stable N-protonated isonicotinoyl acylium ion.

Cleavage of the O-Aryl Bond: An alternative cleavage could involve the loss of the isonicotinoyl group, leaving the charge on the protonated 2,5-dimethylphenyl fragment.

Loss of CO: The acylium ion formed in pathway 1 could subsequently lose a molecule of carbon monoxide (CO) to form a protonated pyridyl cation.

Analyzing the m/z values of these product ions allows for the reconstruction of the precursor ion's structure, confirming the connectivity of the pyridine ring to the ester carbonyl and the ester oxygen to the dimethylphenyl ring. researchgate.net

Table 5: Predicted MS/MS Fragmentation of [C₁₄H₁₃NO₂ + H]⁺ (Precursor Ion m/z 228.1)

Product Ion m/z (Calculated)Lost Neutral FragmentFragment FormulaFragment Structure Description
122.0393C₇H₈O (122.0575)[C₇H₆NO]⁺Isonicotinoyl Acylium Ion
106.0498C₈H₈O₂ (136.0524)[C₆H₈N]⁺Protonated Pyridine
94.0393C₈H₈O (122.0575) + CO (28.010)[C₆H₆N]⁺Pyridyl Cation

Crystallographic Data for this compound Not Currently Available in Public Databases

A thorough search of publicly accessible crystallographic databases, including the Crystallography Open Database (COD) and PubChem, has revealed no specific single-crystal X-ray diffraction (SCXRD) data for the chemical compound This compound .

This lack of available data prevents a detailed analysis and discussion of its solid-state molecular conformation, crystal packing, intermolecular interactions, and potential polymorphism as requested. The generation of an article focusing on the advanced spectroscopic and crystallographic characterization of this specific compound is therefore not possible at this time.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. cam.ac.uk This experimental technique provides fundamental information such as bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation in the solid state. cam.ac.uk Furthermore, SCXRD data allows for a detailed analysis of how individual molecules are arranged in the crystal lattice, a study of the intermolecular forces that govern this packing, and the investigation of different crystalline forms, known as polymorphs. univ-rennes1.frmext.go.jp

While information on related compounds, such as 3,5-dimethylphenyl isonicotinate, is available and has been studied using techniques like single-crystal X-ray diffraction re3data.org, this information cannot be extrapolated to accurately describe the crystallographic properties of the 2,5-dimethylphenyl isomer. The change in the position of the methyl groups on the phenyl ring can significantly influence the molecule's shape, how it packs in the solid state, and its resulting physical properties.

Scientific research often involves the synthesis and characterization of novel compounds, and their crystallographic data is typically published in peer-reviewed scientific journals and deposited in databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). crystallography.net The absence of such data for this compound suggests that either its crystal structure has not yet been determined, or the data has not been made publicly available.

Therefore, the sections on the determination of solid-state molecular conformation, analysis of crystal packing and intermolecular interactions, and polymorphism and crystallinity studies for this compound cannot be factually generated without the foundational experimental data from a single-crystal X-ray diffraction analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles.

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time.

Interaction Dynamics with Solvent Molecules

The interaction of a solute molecule with its surrounding solvent is crucial for understanding its solubility, reactivity, and transport properties. Molecular dynamics (MD) simulations are a powerful tool to study these interactions at an atomic level. elsevierpure.com For a molecule like 2,5-Dimethylphenyl isonicotinate (B8489971), MD simulations would typically be performed in various solvents to understand its behavior in different chemical environments.

In a typical MD simulation, the forces between the atoms of 2,5-Dimethylphenyl isonicotinate and the solvent molecules would be calculated using a force field. The trajectories of all atoms would then be propagated over time, providing a detailed picture of the dynamic interactions.

Key Research Findings:

While specific MD studies on this compound are not readily found, research on related molecules, such as other esters and pyridine (B92270) derivatives, provides insight into the expected interactions. For instance, studies on peptide and non-peptide inhibitors have shown that the binding of molecules can induce significant conformational changes in different domains, which are influenced by the surrounding solvent. Current time information in Bangalore, IN.

For this compound, one would expect the following interactions:

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atoms in the ester group are potential hydrogen bond acceptors. In protic solvents like water or ethanol (B145695), these sites would form hydrogen bonds, influencing the molecule's orientation and solubility.

Hydrophobic Interactions: The dimethylphenyl group is hydrophobic and would tend to be shielded from polar solvent molecules. In aqueous solutions, this could lead to aggregation or specific conformational preferences.

π-π Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking interactions, either with other molecules of the same kind or with aromatic solvent molecules.

A hypothetical study on this compound in a water/acetonitrile mixture, similar to studies on other organic molecules, could reveal preferential solvation, where one solvent component enriches the local environment of the solute molecule. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. dovepress.com The MEP is calculated from the electron density and provides a color-coded map of the electrostatic potential on the molecular surface.

Key Research Findings:

For this compound, an MEP map would likely reveal the following features:

Negative Potential (Red/Yellow): The regions around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group would exhibit a negative electrostatic potential. These areas are electron-rich and represent likely sites for electrophilic attack or interaction with positive charges.

Positive Potential (Blue): The hydrogen atoms of the methyl groups and the aromatic rings would show a positive electrostatic potential, indicating electron-deficient regions susceptible to nucleophilic attack.

Neutral Potential (Green): The carbon backbone of the molecule would likely have a more neutral potential.

Computational studies on similar heterocyclic compounds have demonstrated the utility of MEP maps in identifying sites for hydrogen bonding and predicting intermolecular interactions. nih.govrsc.org

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. ontosight.ai Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the NLO response.

Key Research Findings:

While there are no specific NLO studies on this compound, research on related donor-π-acceptor systems and other organic molecules provides a framework for prediction. nih.govgoogle.comgoogle.com The structure of this compound, with the electron-donating dimethylphenyl group and the electron-accepting isonicotinate moiety, suggests potential for NLO activity.

A computational study would involve:

Geometry Optimization: The molecular geometry would be optimized using a suitable DFT functional and basis set.

Calculation of NLO Properties: The polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ) would be calculated.

For a molecule to exhibit significant NLO properties, a large change in dipole moment upon excitation is generally required. The intramolecular charge transfer from the dimethylphenyl ring to the isonicotinate ring could facilitate this.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. These models are widely used in drug discovery and materials science to predict properties like solubility, toxicity, and biological activity.

Developing a QSPR Model for this compound and Related Compounds:

A QSPR study for a series of isonicotinate esters, including this compound, would involve the following steps:

Data Collection: A dataset of molecules with known experimental values for a specific property (e.g., solubility, melting point) would be compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) would be calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

While no specific QSPR models for this compound are published, the principles of QSPR could be applied to predict its properties based on its structural features.

Chemical Reactivity and Mechanistic Studies

Hydrolytic Stability and Reaction Pathways

Esters are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. The stability of 2,5-Dimethylphenyl isonicotinate (B8489971) is influenced by pH and the presence of enzymes. nih.gov

Chemical Hydrolysis : Like other esters, 2,5-Dimethylphenyl isonicotinate can undergo both acid-catalyzed and base-catalyzed hydrolysis. Under basic conditions, the hydrolysis of phenyl esters is often rapid due to the formation of a stable phenoxide ion leaving group, which is stabilized by resonance. nih.gov Studies on analogous compounds show that hydrolysis is often a base-catalyzed reaction, with significant stability observed in acidic to neutral pH ranges. uni-tuebingen.de

Enzymatic Hydrolysis : In biological systems, esters are primarily hydrolyzed by carboxylesterases, which are abundant in the liver. nih.govwdh.ac.id These enzymes play a crucial role in the metabolism of ester-containing drugs and other xenobiotics. wdh.ac.id The rate of enzymatic hydrolysis can be influenced by the steric and electronic properties of the groups surrounding the ester linkage. nih.gov

Table 1: Predicted Hydrolytic Stability of this compound

Condition Catalyst Expected Rate Products
Acidic (pH < 5) H⁺ Slow Isonicotinic acid + 2,5-Dimethylphenol (B165462)
Neutral (pH ~7) Water (uncatalyzed) Very Slow Isonicotinic acid + 2,5-Dimethylphenol
Basic (pH > 9) OH⁻ Fast Isonicotinate + 2,5-Dimethylphenoxide
Biological Carboxylesterases Moderate to Fast Isonicotinic acid + 2,5-Dimethylphenol

Derivatization Reactions of the Isonicotinate Moiety

The isonicotinate portion of the molecule contains a pyridine (B92270) ring, which has a distinct reactivity profile.

Acylation is a process where an acyl group is added to a compound, often by reacting it with a carboxylic acid or its derivative. libretexts.org While specific examples for this compound are not prevalent, the general principles of pyridine chemistry suggest that direct acylation or alkylation on the carbon atoms of the pyridine ring is challenging due to the ring's electron-deficient nature. These reactions typically require activated substrates or specialized catalysts.

The nitrogen atom of the pyridine ring is nucleophilic and is the most common site for alkylation and related reactions, leading to the formation of quaternary pyridinium (B92312) salts. Research on the isomeric compound 3,5-dimethylphenyl isonicotinate has shown that the pyridine nitrogen can be readily alkylated by refluxing with an alkyl bromide derivative, such as 1-(2-bromoethyl)piperidinium bromide, in a solvent like acetonitrile. rsc.org This reaction transforms the neutral pyridine into a positively charged pyridinium ion. rsc.org

Table 2: Example of N-Alkylation of a Dimethylphenyl Isonicotinate Isomer

Reactant 1 Reactant 2 Conditions Product Type
3,5-Dimethylphenyl isonicotinate 1-(2-bromoethyl)piperidinium bromide Reflux in CH₃CN N-alkylated pyridinium salt

Data sourced from a study on a structural isomer. rsc.org

Reactions Involving the Dimethylphenyl Ring

The 2,5-dimethylphenyl ring is an activated aromatic system, making it susceptible to electrophilic attack. The methyl groups also present opportunities for side-chain reactions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.com The rate and position of this substitution are dictated by the substituents already present on the ring. masterorganicchemistry.com

In this compound, the ring is substituted with two methyl groups (-CH₃) and an isonicotinate ester group (-O-CO-Py).

Methyl Groups : These are activating groups and are ortho, para-directors.

Ester Group (-O-CO-Py) : The oxygen atom directly attached to the ring has lone pairs that it can donate through resonance, making the group activating and an ortho, para-director.

The positions on the ring (numbered C1 to C6, with the ester at C1) are influenced as follows:

C2-Methyl : Directs to C3 and C6.

C5-Methyl : Directs to C4 and C6.

C1-Ester : Directs to C2 (blocked) and C6.

Considering these effects, the C6 position is strongly activated by all three substituents, making it the most probable site for electrophilic attack. The C3 and C4 positions are activated by one methyl group each. Steric hindrance from the existing methyl groups might influence the accessibility of certain positions. youtube.com

Table 3: Directing Effects of Substituents on the Dimethylphenyl Ring for EAS

Substituent Position Electronic Effect Directing Influence
-O-CO-Py 1 Activating, +R ortho, para (to C2, C6)
-CH₃ 2 Activating, +I ortho, para (to C1, C3, C5)
-CH₃ 5 Activating, +I ortho, para (to C2, C4, C6)

The two methyl groups on the phenyl ring can undergo reactions typical of benzylic carbons. These reactions often proceed via free-radical mechanisms. For instance, benzylic methyl groups can be halogenated using N-bromosuccinimide (NBS) in the presence of a radical initiator or oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. While these are standard transformations for xylenes (B1142099) and other methylated benzenes, specific studies applying these methods to this compound are not detailed in the surveyed literature.

Investigation of Reaction Mechanisms through Kinetic Isotope Effects and Intermediate Trapping

While the synthesis and basic characterization of this compound are documented, detailed mechanistic studies employing kinetic isotope effects and intermediate trapping for this specific compound are not extensively reported in publicly available scientific literature. However, the principles of these techniques provide a clear framework for how such investigations would be conducted to unravel its reactivity.

Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. wikipedia.orgepfl.ch It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH) (KIE = kL/kH). wikipedia.org

In the context of this compound, a primary KIE would be observed if a bond to an isotopically substituted atom is broken in the rate-determining step. For instance, if the hydrolysis of the ester is being studied, one could synthesize the compound with a heavy isotope, such as oxygen-18, in the carbonyl group. The rates of hydrolysis of the normal (¹⁶O) and heavy (¹⁸O) isotopologues would then be compared. A significant KIE would indicate that the cleavage of the carbon-oxygen bond is involved in the slowest step of the reaction.

Secondary KIEs arise from isotopic substitution at a position not directly involved in bond breaking in the rate-determining step. wikipedia.orglibretexts.org These effects are typically smaller than primary KIEs but can provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.org For example, deuterating the methyl groups on the phenyl ring could reveal information about hyperconjugation effects in the transition state of a reaction involving the aromatic ring.

Intermediate Trapping

Many chemical reactions proceed through one or more transient intermediates that are not stable enough to be isolated under normal reaction conditions. Intermediate trapping experiments are designed to capture these fleeting species, providing direct evidence for their existence and clues about the reaction pathway. nih.gov

For reactions involving this compound, such as a nucleophilic aromatic substitution on the pyridine ring, one might postulate the formation of a Meisenheimer complex as an intermediate. To trap this intermediate, the reaction could be carried out in the presence of a "trapping agent," a molecule that reacts rapidly and specifically with the proposed intermediate to form a stable, characterizable product. The successful isolation and identification of this trapped product would provide strong support for the proposed reaction mechanism.

While specific experimental data for this compound is not available in the reviewed literature, the following table illustrates the type of data that would be generated from such studies.

Mechanistic Study TypeHypothetical ReactionIsotopic Label / Trapping AgentExpected ObservationMechanistic Implication
Primary Kinetic Isotope EffectAlkaline Hydrolysis¹⁸O at carbonyl oxygenk¹⁶O / k¹⁸O > 1C-O bond cleavage is part of the rate-determining step.
Secondary Kinetic Isotope EffectElectrophilic Aromatic SubstitutionDeuterium on the dimethylphenyl ringkH / kD ≠ 1Change in hybridization at the aromatic carbon in the transition state.
Intermediate TrappingNucleophilic Aromatic SubstitutionA reactive dieneFormation of a Diels-Alder adductEvidence for the formation of a reactive aryne intermediate.

The application of these established methodologies to the reactions of this compound would undoubtedly provide a deeper understanding of its chemical behavior, contributing valuable knowledge to the field of physical organic chemistry.

Advanced Research Applications in Materials and Supramolecular Chemistry

Role as a Ligand in Coordination Chemistry

2,5-Dimethylphenyl isonicotinate (B8489971) is anticipated to be a versatile ligand in coordination chemistry. Its primary binding site is the nitrogen atom of the pyridine (B92270) ring, a common and effective donor for a wide range of metal ions. The ester functional group and the bulky dimethylphenyl substituent introduce unique steric and electronic characteristics that can be exploited to create novel metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2,5-Dimethylphenyl isonicotinate would typically involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or perchlorates) in a suitable solvent like ethanol (B145695), methanol, or acetonitrile. The resulting complexes can be isolated as crystalline solids upon slow evaporation of the solvent or by vapor diffusion. nih.govresearchgate.net

Characterization of these complexes would rely on a suite of analytical techniques to confirm the coordination of the ligand to the metal center. researchgate.netekb.eg

Fourier-Transform Infrared (FT-IR) Spectroscopy: Coordination of the pyridine nitrogen is expected to cause a shift in the C=N stretching vibration frequency compared to the free ligand. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR studies would show shifts in the signals of the pyridine ring protons and carbons upon complexation, providing evidence of the ligand-metal interaction in solution. researchgate.netkombyonyx.com

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the synthesized complex.

Table 1: Expected Spectroscopic Data for a Hypothetical [M(this compound)₂Cl₂] Complex

TechniqueFree Ligand (Expected)Coordinated Ligand (Expected)Inference
FT-IR (νC=N, cm-1)~1595~1610-1620Shift to higher wavenumber indicates N-coordination.
1H NMR (Pyridine Hα, ppm)~8.7~8.9-9.1Downfield shift confirms metal-nitrogen bond.
UV-Vis (λmax, nm)~260 (π→π)~265 (π→π), New d-d bandsLigand band shifts; new bands from metal center appear.

Exploration of Coordination Modes (e.g., N-donor, O-donor)

The primary and most stable coordination mode for this compound is as a monodentate N-donor ligand via its pyridine nitrogen atom. This is a characteristic feature of pyridine-based ligands in coordination chemistry.

While the ester group contains oxygen atoms, they are generally considered weak donors and are less likely to participate in coordination, especially in the presence of the stronger pyridine N-donor site. However, in some specific cases, particularly with hard metal ions or under specific steric conditions, the carbonyl oxygen could potentially act as a secondary, weak O-donor. This could lead to a chelating (N,O) mode or, more likely, a bridging mode where the oxygen atom coordinates to an adjacent metal center, forming a coordination polymer. Research on analogous isonicotinate esters confirms that coordination typically occurs through the pyridine nitrogen. researchgate.nettandfonline.com

Investigation of Electronic and Structural Properties in Metal Complexes

The electronic properties of metal complexes containing this ligand would be influenced by the σ-donating and π-accepting capabilities of the isonicotinate ring. Coordination to a metal center would modulate the electronic structure of both the ligand and the metal.

The most significant feature of this ligand is the 2,5-dimethylphenyl group. This bulky substituent would exert substantial steric influence on the resulting complexes:

Coordination Geometry: The steric hindrance could prevent the formation of highly crowded coordination spheres, favoring lower coordination numbers or distorted geometries. For example, it might favor the formation of a tetrahedral complex where an octahedral one might otherwise be expected.

Crystal Packing: In the solid state, the bulky, non-polar dimethylphenyl groups would likely dictate the supramolecular arrangement of the complexes, potentially leading to the formation of specific channels or pockets in the crystal lattice through van der Waals interactions.

Reactivity: The steric bulk can protect the metal center from reacting with other substrates, influencing the catalytic activity or stability of the complex. mdpi.com

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers. wikipedia.org While isonicotinic acid (the carboxylic acid form) is a common linker for MOFs, the use of its ester derivative, this compound, presents a different scenario.

Design Principles for MOF Assembly with Isonicotinate Linkers

The design of MOFs relies on strong, directional coordination bonds, typically formed between metal ions and multitopic linkers like dicarboxylates or diazoles. berkeley.edunii.ac.jp Isonicotinic acid, for instance, can bridge two metal centers using its pyridine nitrogen and its carboxylate group.

However, this compound is an ester, not a carboxylic acid. The ester C-O bond is generally not used to form the robust linkages required for stable MOF structures. Therefore, this molecule is not a suitable candidate to be a primary linker for building a 3D framework. Instead, it would be expected to function as a monodentate ligand that can:

Act as a modulator: Added during MOF synthesis to cap certain coordination sites on the metal node, influencing the final topology and preventing the formation of overly dense phases.

Decorate a pre-formed framework: Introduced via post-synthetic modification to functionalize the pores of an existing MOF with accessible metal sites.

In either role, the ligand would coordinate via its pyridine nitrogen, orienting the bulky 2,5-dimethylphenyl group into the pores of the framework.

Tunable Porosity and Framework Stability Studies

If this compound were successfully incorporated into a MOF structure as a modulating or decorating ligand, it would have a profound impact on the framework's properties. mdpi.com

Tunable Porosity: The large, space-filling 2,5-dimethylphenyl group would significantly reduce the accessible pore volume and surface area of the parent MOF. nih.gov However, this "pore tuning" could be highly desirable for specific applications. The hydrophobic nature of the phenyl ring could create an environment suitable for selectively adsorbing non-polar guest molecules.

Table 2: Predicted Impact of this compound as a Modulator in a MOF

PropertyParent MOFModulated MOFReason for Change
BET Surface AreaHighSignificantly LowerPore volume occupied by the bulky dimethylphenyl group.
Pore ApertureLargeSmaller / More RestrictedSteric hindrance from the ligand narrows pore entrances.
Guest SelectivityGeneralSpecific for non-polar guestsCreation of a hydrophobic pore environment.
Chemical StabilityVariablePotentially EnhancedHydrophobic lining protects structural nodes from water.

Gas Adsorption and Separation Properties

While direct studies on the gas adsorption and separation properties of materials solely composed of this compound are not extensively documented, the isonicotinate functionality is a well-established component in the architecture of metal-organic frameworks (MOFs) and coordination polymers designed for gas storage and separation. Isonicotinates can act as linkers in these frameworks, creating porous structures with selective gas adsorption capabilities. For instance, coordination polymers involving isonicotinate ligands have been shown to form 2D and 3D structures that can exhibit selective adsorption of gases. nih.gov

Applications in Supramolecular Chemistry

The isonicotinate moiety is a versatile building block in supramolecular chemistry due to the directional hydrogen bonding capabilities of the pyridine nitrogen and the coordinating ability of the ester group.

Host-Guest Interactions and Complexation Studies (e.g., with macrocycles like crown ethers)

The electron-deficient pyridine ring of the isonicotinate can participate in host-guest interactions with electron-rich macrocycles. While specific complexation studies of this compound with crown ethers are not detailed in the literature, the general principles of host-guest chemistry suggest that such interactions are feasible. The 2,5-dimethylphenyl group would likely play a significant role in the stability and selectivity of any resulting complex, influencing the orientation of the guest within the host's cavity. Research on related systems, such as those involving a 2,5-dimethylphenyl group linked to other recognition motifs, has demonstrated the importance of this substituent in modulating electronic and steric interactions within host-guest complexes. researchgate.net Furthermore, the use of 2,5-dimethylphenyl boronic acid in the formation of metallocavitands highlights the utility of this group in creating well-defined cavities for guest binding. collectionscanada.gc.ca

Self-Assembly Processes and Formation of Pseudorotaxanes and Rotaxanes

Isonicotinate derivatives are known to act as components in the self-assembly of mechanically interlocked molecules like pseudorotaxanes and rotaxanes. The pyridinium (B92312) form of the isonicotinate can serve as a recognition site for macrocyclic hosts, such as crown ethers, leading to the threading of the axle-like isonicotinate derivative through the macrocycle to form a pseudorotaxane. Subsequent "capping" of the ends of the axle can then lead to the formation of a stable rotaxane.

The 2,5-dimethylphenyl group would function as a bulky stopper or a component of the axle in such assemblies. Its size and steric hindrance would be critical in controlling the threading and dethreading kinetics of the pseudorotaxane, a key factor in the design of molecular switches and machines.

Investigation of Molecular Recognition Phenomena

Molecular recognition studies involving isonicotinate derivatives often leverage the specific hydrogen bonding and coordination properties of the isonicotinate headgroup. The introduction of the 2,5-dimethylphenyl substituent provides an additional layer of control over the recognition process. The methyl groups can influence the solubility of the molecule and engage in van der Waals interactions, which can fine-tune the binding affinity and selectivity for a particular guest molecule. Studies on host-guest complexes with a 2,5-dimethylphenyl group have shown that it can impact the electronic coupling between donor and acceptor units in molecular recognition systems. researchgate.net

Potential in Catalysis

The pyridine nitrogen of the isonicotinate moiety makes it a suitable ligand for a variety of metal catalysts.

Ligand Design for Homogeneous or Heterogeneous Catalysts

Isonicotinate esters can serve as ligands in homogeneous catalysis. For example, rhodium(I) complexes with isonicotinate ligands have shown catalytic activity in the carbonylation of methanol. core.ac.uk Similarly, nickel(II) complexes with isonicotinic acid ligands have been investigated for olefin oligomerization. researchgate.net

The 2,5-dimethylphenyl group in this compound would modify the steric and electronic properties of the resulting metal complex. The steric bulk of the dimethylphenyl group could influence the regioselectivity and stereoselectivity of catalytic reactions by controlling the access of substrates to the metal center. The electron-donating nature of the methyl groups could also modulate the electron density at the metal center, thereby affecting the catalytic activity. While specific catalytic applications of this compound are not widely reported, its structural features suggest potential for use in designing catalysts with tailored properties.

Mechanistic Pathways in Catalytic Cycles

The isonicotinate functional group can play a significant role in various catalytic cycles. Mechanistic studies on the aminolysis of 4-nitrophenyl nicotinate (B505614) and isonicotinate reveal that these reactions typically proceed through a stepwise mechanism where the expulsion of the leaving group is the rate-determining step. uni.lu The electronic properties of the pyridine ring influence the electrophilicity of the carbonyl carbon, which in turn affects the reaction rate.

More recently, isonicotinate esters have been employed as catalysts in decarboxylative borylation reactions. ontosight.ai In these processes, a transient aryl radical is generated and couples with a pyridine-stabilized boryl radical. The reaction may proceed through an intramolecular single-electron-transfer (SET) process within a pyridine-diboron-phthalimide adduct. ontosight.ai Although this compound has not been explicitly studied in this capacity, its structural similarity to other effective isonicotinate catalysts suggests its potential for similar applications. The electron-donating methyl groups on the phenyl ring could modulate the electronic properties of the catalyst, potentially influencing its activity and selectivity.

Catalytic Application Proposed Mechanistic Role of Isonicotinate Key Intermediates Reference
Decarboxylative BorylationCatalyst for the formation of a pyridine-stabilized boryl radical.Pyridine-diboron-phthalimide adduct, transient aryl radical. ontosight.ai
AminolysisSubstrate where the pyridine nitrogen influences the electrophilicity of the carbonyl center.Tetrahedral intermediate. uni.lu
Interactive Data Table: Click on the headers to sort the data.

Precursor in the Synthesis of Advanced Organic Scaffolds

The structure of this compound makes it a valuable precursor for the synthesis of more complex organic molecules. The 2,5-dimethylphenyl group is a known scaffold in various biologically active compounds, suggesting that derivatives of this molecule could have interesting pharmaceutical properties.

Utilization in Multi-Step Synthetic Strategies

The synthesis of advanced organic scaffolds often requires multi-step strategies where functional groups are sequentially introduced and modified. This compound can be utilized in such strategies. For example, the ester linkage can be hydrolyzed to yield nicotinic acid and 2,5-dimethylphenol (B165462), or it can be subjected to amidation to introduce new functional groups.

A relevant example of a multi-step synthesis involving a similar compound is the Suzuki-Miyaura cross-coupling reaction. In a study on arylated butyl 2-bromoisonicotinates, various aryl and heteroaryl groups were coupled to the pyridine ring in good to excellent yields using a palladium catalyst. semanticscholar.org This demonstrates a viable pathway for creating carbon-carbon bonds and elaborating the core structure. A similar strategy could be applied to a bromo-substituted derivative of this compound to build more complex architectures.

Reaction Type Reagents and Conditions Product Type Relevance Reference
Suzuki-Miyaura CouplingAryl boronic acid, Pd(PPh₃)₄, K₃PO₄Arylated isonicotinateDemonstrates C-C bond formation on the isonicotinate ring. semanticscholar.org
EsterificationNicotinic acid, 2,5-dimethylphenol, acid catalystThis compoundPrimary synthesis route for the title compound. vulcanchem.com
Interactive Data Table: Click on the headers to sort the data.

Exploration of Novel Ring Systems or Conjugated Architectures

The combination of the pyridine and phenyl rings in this compound provides a foundation for exploring novel ring systems and conjugated architectures. For example, intramolecular cyclization reactions could be envisioned to create fused heterocyclic systems. The development of such novel structures is a continuous effort in the field of organic synthesis, driven by the search for new materials and therapeutic agents.

While there is no direct literature on the use of this compound for creating new ring systems, the general reactivity of its functional groups allows for such possibilities. For instance, if the dimethylphenyl ring were further functionalized, it could participate in reactions with the pyridine ring or its substituents to form new cyclic structures. The exploration of such reactions remains an open area for future research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.